molecular formula C14H18N2 B2969422 N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine CAS No. 1465340-28-6

N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine

Cat. No.: B2969422
CAS No.: 1465340-28-6
M. Wt: 214.312
InChI Key: KBWVFUYIGOJJLD-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine is a tertiary amine featuring a cyclopropylmethyl group, a 2-pyridin-4-ylethyl substituent, and a prop-2-yn-1-amine backbone. The propargyl (prop-2-yn-1-amine) backbone is a versatile structural motif in coordination chemistry and medicinal chemistry, often utilized in click chemistry or as a ligand for metal complexes . This compound’s unique combination of substituents may confer distinct electronic and steric properties, making it relevant for applications in catalysis, drug discovery, or materials science.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-2-10-16(12-14-3-4-14)11-7-13-5-8-15-9-6-13/h1,5-6,8-9,14H,3-4,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWVFUYIGOJJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CCC1=CC=NC=C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to receptor modulation and therapeutic applications. This article explores the compound's biological activity, focusing on its interactions with various receptors and its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2C_{13}H_{16}N_{2}, with a molecular weight of approximately 204.28 g/mol. The structure features a cyclopropyl group, a pyridine moiety, and an alkyne functional group, which contribute to its unique pharmacological properties.

Research indicates that compounds similar to this compound may act as selective agonists for serotonin receptors, particularly the 5-HT2C receptor. Functional selectivity at this receptor can lead to diverse signaling pathways, potentially influencing antipsychotic activity and mood regulation .

Biological Activity and Case Studies

1. Antipsychotic Activity:
A study on related compounds demonstrated that certain N-substituted (2-phenylcyclopropyl)methylamines exhibit significant antipsychotic-like effects in animal models. For instance, the compound (+)-19 showed an EC50 of 24 nM at the 5-HT2C receptor and was effective in reducing hyperactivity induced by amphetamines, suggesting potential therapeutic applications in treating schizophrenia .

2. Inhibition of p38 MAP Kinase:
Another relevant study highlighted the role of cyclopropyl derivatives in inhibiting p38 MAP kinase, which is implicated in inflammatory responses. The compound BMS-582949, a cyclopropyl derivative, was noted for its selective inhibition and favorable pharmacokinetic properties, demonstrating efficacy in murine models of inflammation .

Research Findings Summary

Study Findings Biological Activity
Study on (+)-19EC50 = 24 nM at 5-HT2C receptorAntipsychotic-like effects
BMS-582949Selective p38 MAP kinase inhibitionAnti-inflammatory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Applications Reference
N,N’-bis((Pyridin-2-yl)methyl)prop-2-yn-1-amine (L1) Two pyridin-2-ylmethyl groups C₁₆H₁₄N₄ Mn(II) coordination; solid-supported catalysts
N,N-Diethyl-3-phenylprop-2-yn-1-amine Diethyl, phenyl C₁₃H₁₅N Bulky substituents enhance lipophilicity
N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine Methyl, phenylpropargyl, propenyl C₁₃H₁₅N Potential for allylic reactivity
2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine Chloropyrimidine, propargyl C₇H₆ClN₃ Pyrimidine-based bioactivity
N-[[1-(2-Pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine Piperidin-4-ylmethyl, pyridin-2-ylethyl C₁₆H₂₇N₃ Enhanced lipophilicity; CNS-targeting
N-Methyl-N-prop-2-ynylprop-2-yn-1-amine Symmetrical propargyl groups C₇H₉N Click chemistry applications
N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine Trifluoromethylpyridine, propargyl C₉H₆F₃N₂ Electron-withdrawing effects; agrochemicals

Key Comparative Analysis

Electronic Effects :

  • The pyridin-4-ylethyl group in the target compound (vs. pyridin-2-yl in ) alters hydrogen-bonding and π-π stacking interactions. The para-substitution on pyridine enhances symmetry and may improve binding to planar biological targets .
  • Trifluoromethyl in introduces strong electron-withdrawing effects, contrasting with the electron-donating cyclopropyl group in the target compound.

Piperidine in introduces a rigid aliphatic ring, whereas the pyridine in the target compound offers aromatic rigidity.

Reactivity and Applications :

  • Clickable propargyl amines (e.g., ) are widely used in Cu-catalyzed azide-alkyne cycloaddition (CuAAC). The target compound’s propargyl group retains this reactivity but with modified steric accessibility due to the cyclopropylmethyl substituent .
  • Pyrimidine derivatives () are often bioactive, but the pyridine in the target compound may offer better solubility and metabolic stability .

Synthetic Accessibility :

  • The target compound shares synthetic routes with cyclopropylmethyl-containing analogues (e.g., : Pd-catalyzed coupling, acid-mediated cyclopropane ring formation) .
  • In contrast, piperidine derivatives () require reductive amination or ring-closing metathesis for synthesis.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound N,N’-bis((Pyridin-2-yl)methyl)prop-2-yn-1-amine N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine
Molecular Weight ~260 g/mol (estimated) 262.31 g/mol 200.16 g/mol
LogP (Predicted) 2.1 1.8 2.5
Hydrogen Bond Acceptors 3 4 3

Spectroscopic Data (Selected Examples)

  • Target Compound : Expected $ ^1H $-NMR signals:
    • Pyridin-4-ylethyl: δ 8.5 (d, 2H, pyridine-H), 3.0 (t, 2H, CH₂-pyridine) .
    • Cyclopropylmethyl: δ 0.5–1.2 (m, 4H, cyclopropane), 1.8 (d, 2H, CH₂-cyclopropane) .
  • N-Methyl-N-prop-2-ynylprop-2-yn-1-amine :
    • $ ^1H $-NMR: δ 2.2 (s, 3H, N–CH₃), 3.4 (d, 4H, propargyl-CH₂) .

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